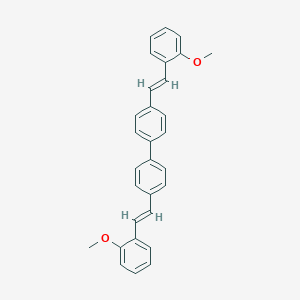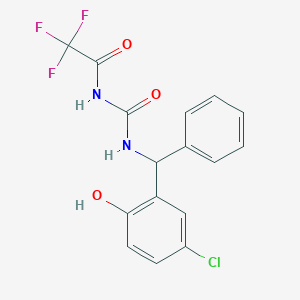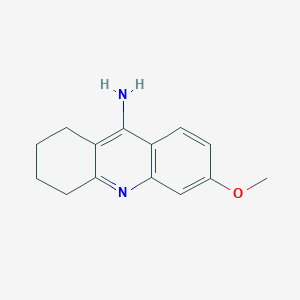
9-Acridinamine, 1,2,3,4-tetrahydro-6-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Acridinamine, 1,2,3,4-tetrahydro-6-methoxy- is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising tool for investigating a range of biological processes.
Mecanismo De Acción
The mechanism of action of 9-Acridinamine, 1,2,3,4-tetrahydro-6-methoxy- is complex and not fully understood. However, it is known to interact with DNA and RNA, causing changes in their structure and function. This interaction can lead to a range of biochemical and physiological effects, including changes in gene expression, protein synthesis, and cell growth and division.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 9-Acridinamine, 1,2,3,4-tetrahydro-6-methoxy- are diverse and depend on the specific biological system being studied. Some of the most commonly observed effects include changes in gene expression, alterations in protein synthesis, and disruption of cell growth and division. Additionally, this compound has been found to have potential applications in the treatment of cancer, infectious diseases, and other conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 9-Acridinamine, 1,2,3,4-tetrahydro-6-methoxy- in lab experiments is its versatility. This compound can be used in a wide range of biological systems and has a variety of potential applications. However, there are also some limitations to its use. For example, the synthesis of 9-Acridinamine, 1,2,3,4-tetrahydro-6-methoxy- can be challenging and time-consuming, and the compound may have limited solubility in some biological systems.
Direcciones Futuras
There are many potential future directions for research involving 9-Acridinamine, 1,2,3,4-tetrahydro-6-methoxy-. Some of the most promising areas of investigation include the development of new synthesis methods that are more efficient and cost-effective, the exploration of the compound's potential as a therapeutic agent for a range of diseases, and the investigation of its potential as a tool for imaging biological processes in vivo.
Conclusion:
9-Acridinamine, 1,2,3,4-tetrahydro-6-methoxy- is a synthetic compound with a wide range of potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising tool for investigating a range of biological processes. While there are some limitations to its use, the versatility of 9-Acridinamine, 1,2,3,4-tetrahydro-6-methoxy- and its potential for future research make it an exciting area of investigation in the field of biological sciences.
Métodos De Síntesis
The synthesis of 9-Acridinamine, 1,2,3,4-tetrahydro-6-methoxy- is a complex process that requires specialized equipment and expertise. The most common method for synthesizing this compound involves the reaction of acridine with a reducing agent in the presence of a solvent. This process can be time-consuming and challenging, but it has been successfully used to produce high-quality 9-Acridinamine, 1,2,3,4-tetrahydro-6-methoxy- for scientific research purposes.
Aplicaciones Científicas De Investigación
One of the most promising applications of 9-Acridinamine, 1,2,3,4-tetrahydro-6-methoxy- is in the field of scientific research. This compound has been found to have a range of potential uses, including as a fluorescent probe for imaging biological processes, as a DNA intercalator for studying DNA structure and function, and as a potential therapeutic agent for a variety of diseases.
Propiedades
Número CAS |
187960-38-9 |
|---|---|
Nombre del producto |
9-Acridinamine, 1,2,3,4-tetrahydro-6-methoxy- |
Fórmula molecular |
C14H16N2O |
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
6-methoxy-1,2,3,4-tetrahydroacridin-9-amine |
InChI |
InChI=1S/C14H16N2O/c1-17-9-6-7-11-13(8-9)16-12-5-3-2-4-10(12)14(11)15/h6-8H,2-5H2,1H3,(H2,15,16) |
Clave InChI |
GCTSJRRFEWSVAJ-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=C3CCCCC3=N2)N |
SMILES canónico |
COC1=CC2=C(C=C1)C(=C3CCCCC3=N2)N |
Otros números CAS |
187960-38-9 |
Sinónimos |
9-Acridinamine, 1,2,3,4-tetrahydro-6-methoxy- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



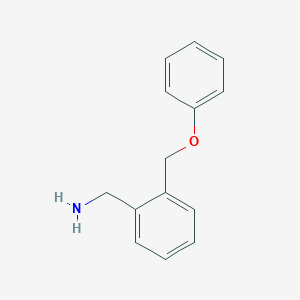
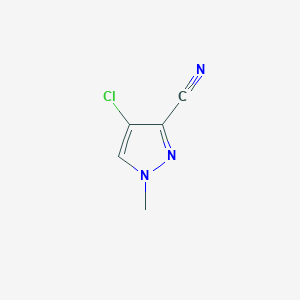

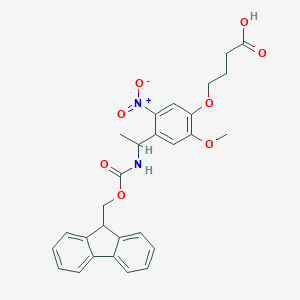
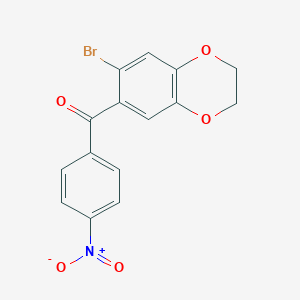

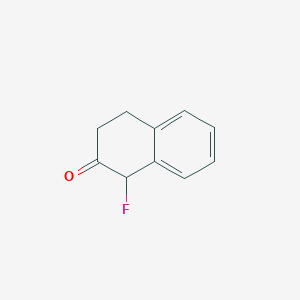
![N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide](/img/structure/B64849.png)
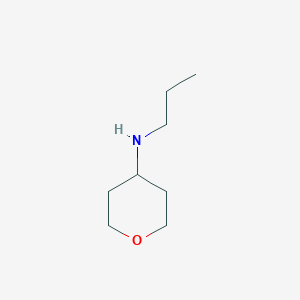
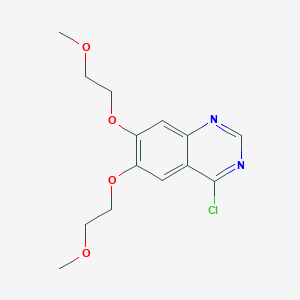
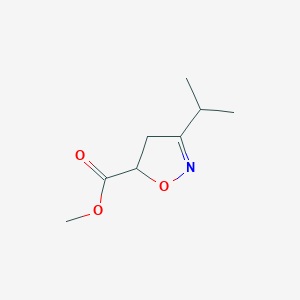
![3-Isopropylfuro[2,3-b]pyridine](/img/structure/B64855.png)
